4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
CAS No.: 471843-75-1
Cat. No.: VC1860004
Molecular Formula: C16H17ClN4O
Molecular Weight: 316.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 471843-75-1 |
|---|---|
| Molecular Formula | C16H17ClN4O |
| Molecular Weight | 316.78 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 |
| Standard InChI Key | IILQESWQPZIAGP-HNCPQSOCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
| SMILES | CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
Introduction
Chemical Identity and Structural Properties
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride is a complex organic compound with a unique molecular structure featuring a pyrrolo[2,3-b]pyridine core coupled with a benzamide moiety. This compound is found in multiple salt forms with varied properties, necessitating precise identification in scientific literature.
Nomenclature and Identification
The compound exists in several forms, each with distinct chemical identifiers as detailed in Table 1.
Table 1: Identification Parameters for Different Forms
| Parameter | Hydrochloride Form | Free Base Form | Dihydrochloride Form |
|---|---|---|---|
| Common Name | Y-39983 hydrochloride | Y-33075 | Y-39983 dihydrochloride |
| CAS Number | 471843-75-1 | 199433-58-4 | 173897-44-4 |
| Molecular Formula | C₁₆H₁₇ClN₄O | C₁₆H₁₆N₄O | C₁₆H₁₈Cl₂N₄O |
| Molecular Weight | 316.78 g/mol | 280.32 g/mol | 353.25 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride | (R)-4-(1-Aminoethyl)-N-1H-pyrrolo[2,3-b]pyridin-4-ylbenzamide | 4-[(1R)-1-Aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide dihydrochloride |
The compound is also known by several synonyms including SNJ-1656, further complicating accurate identification in literature searches .
Physical and Chemical Properties
The compound demonstrates distinct physicochemical properties relevant to its research and therapeutic applications, as summarized in Table 2.
Table 2: Physicochemical Properties
The compound requires ultrasonic treatment and warming for complete dissolution in DMSO, indicating its challenging solubility profile that may affect experimental protocols .
Biological Activity and Mechanism of Action
The primary biological significance of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride lies in its potent inhibition of Rho-associated protein kinase (ROCK), a key regulator of cytoskeletal dynamics and cellular contractility.
ROCK Inhibition Profile
This compound demonstrates exceptional potency as a ROCK inhibitor with an IC₅₀ value of 3.6 nM, making it significantly more potent than the widely studied ROCK inhibitor Y-27632 . It was specifically developed as a derivative of Y-27632 to enhance potency while maintaining target selectivity .
Effects on Additional Kinases
While primarily targeting ROCK, the compound also exhibits inhibitory effects on other kinases as detailed in Table 3.
Table 3: Kinase Inhibition Profile
| Target Kinase | IC₅₀ Value | Selectivity Ratio (vs. ROCK) | Reference |
|---|---|---|---|
| ROCK | 3.6 nM | 1 | |
| PKC | 420 nM | 117 | |
| CaMKII | 810 nM | 225 |
The selectivity ratios indicate that while the compound shows activity against multiple kinases, it maintains significant selectivity for ROCK, with IC₅₀ values for secondary targets being over 100-fold higher than for ROCK .
Pharmacological Effects in Cellular and Tissue Systems
Various studies have documented the pharmacological effects of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride in different experimental systems.
Neurite Outgrowth and Neuronal Regeneration
The compound demonstrates significant neurite-promoting activity in retinal ganglion cells (RGCs), which has important implications for potential therapeutic applications in neural regeneration .
At a concentration of 10 μM, the compound significantly extends neurites in RGCs compared to untreated controls, suggesting its potential utility in promoting neural regeneration following injury . This effect is likely mediated through inhibition of ROCK, which typically functions as a negative regulator of neurite extension.
Vascular Smooth Muscle Effects
Studies have demonstrated that at 1 μM concentration, the compound effectively inhibits contraction of rabbit ciliary artery segments evoked by histamine in calcium-free solutions . This effect on vascular smooth muscle may contribute to its therapeutic potential in conditions involving inappropriate vascular constriction.
Interestingly, at 10 μM concentration, the compound shows no significant effect on intracellular calcium increase induced by high-potassium solutions, suggesting that its mechanism of action primarily involves modulation of calcium sensitivity rather than calcium mobilization .
This significant price variation may reflect differences in purity, formulation, and manufacturing processes. The compound's relatively high cost for research-grade material indicates the complexity of its synthesis and purification .
Structure-Activity Relationship Studies
The development of 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride represents an evolution in ROCK inhibitor design. The compound was derived from Y-27632, with structural modifications leading to significantly enhanced potency .
The critical structural features contributing to its activity include:
-
The (R)-configuration at the aminoethyl stereocenter, which is essential for optimal binding to the ROCK active site
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The pyrrolopyridine core, which provides key interactions with the kinase domain
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The benzamide linker, which positions the aminoethyl group for optimal interaction with the enzyme
These structural features collectively contribute to the compound's exceptional potency as a ROCK inhibitor, making it approximately 10-fold more potent than its parent compound Y-27632 .
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